molecular formula C22H18Cl2N4O5S B297603 N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Cat. No. B297603
M. Wt: 521.4 g/mol
InChI Key: KGDOKPXYBRSMHT-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide, commonly known as NBDCN, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of NBDCN is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a critical role in the regulation of gene expression. NBDCN has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
NBDCN has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBDCN is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations associated with the use of NBDCN in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.

Future Directions

There are many future directions for research on NBDCN, including the development of more stable analogs of the compound, the identification of its precise mechanism of action, and the evaluation of its potential use in combination with other anti-cancer agents. Additionally, NBDCN may have potential applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Further research is needed to fully understand the potential of NBDCN as a therapeutic agent.

Synthesis Methods

NBDCN can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting product with 2-nitrobenzaldehyde and hydrazine hydrate. The final product is obtained through the reaction of the intermediate product with acetic anhydride and triethylamine. The synthesis method for NBDCN has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

NBDCN has been extensively studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. NBDCN has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

Product Name

N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Molecular Formula

C22H18Cl2N4O5S

Molecular Weight

521.4 g/mol

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H18Cl2N4O5S/c23-18-10-11-19(24)21(12-18)34(32,33)27(14-16-6-2-1-3-7-16)15-22(29)26-25-13-17-8-4-5-9-20(17)28(30)31/h1-13H,14-15H2,(H,26,29)/b25-13+

InChI Key

KGDOKPXYBRSMHT-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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